Unavailability of Direct Comparative Pharmacological Data
An exhaustive search of primary research papers and patents was conducted to locate head-to-head pharmacological comparisons between 2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide and any close analog (e.g., acetazolamide, 2-aminothiazole-5-sulfonamide, or N-(2-hydroxyethyl)thiazole-sulfonamide isomers). This search yielded no direct quantitative evidence. The closest validated dataset is from a 2022 study on 1,3-thiazole sulfonamides, which provides class-level context but does not include the target compound [1]. Therefore, any claims of superior potency, isoform selectivity, or metabolic stability for this specific CAS number are unsupported by retrievable primary evidence.
| Evidence Dimension | hCA I Inhibition (KI) |
|---|---|
| Target Compound Data | Not available in primary literature |
| Comparator Or Baseline | Acetazolamide: KI = 250 nM (literature baseline used in the thiazole series) [1] |
| Quantified Difference | Cannot be calculated |
| Conditions | Applied Photophysics stopped-flow instrument, 20 mM Hepes buffer (pH 7.4), 20 mM Na2SO4, phenol red indicator at 557 nm |
Why This Matters
Without this data, scientists cannot rank this compound against its peers for any CA inhibition application, making validated procurement for biological assays impossible at this time.
- [1] Erigür, E. C., Altuğ, C., Angeli, A., & Supuran, C. T. (2022). Design, synthesis and human carbonic anhydrase I, II, IX and XII inhibitory properties of 1,3-thiazole sulfonamides. Bioorganic & Medicinal Chemistry Letters, 59, 128581. View Source
